

L-Leucine-1-13C,15N: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *L-Leucine-1-13C,15N*

Cat. No.: *B1626927*

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An In-depth Whitepaper on the Chemical Properties, Synthesis, and Applications of Isotopically Labeled L-Leucine for Advanced Scientific Research.

This technical guide provides a comprehensive overview of **L-Leucine-1-13C,15N**, a stable isotope-labeled amino acid crucial for a variety of research applications. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical characteristics, synthesis methodologies, and significant roles in metabolic and signaling pathway studies.

Core Chemical Properties

L-Leucine-1-13C,15N is a non-radioactive, stable isotopologue of the essential amino acid L-leucine. The incorporation of a carbon-13 (^{13}C) isotope at the carboxyl position and a nitrogen-15 (^{15}N) isotope at the amino group allows for its use as a tracer in a multitude of analytical techniques without the concerns associated with radioactive isotopes.

Property	Value
Chemical Formula	C ₅ ¹³ CH ₁₃ ¹⁵ NO ₂
Molecular Weight	133.16 g/mol [1] [2] [3]
CAS Number	80134-83-4 [1] [2]
Appearance	Solid
Melting Point	>300 °C (decomposes)
Isotopic Enrichment	Typically ≥98 atom % ¹⁵ N, ≥99 atom % ¹³ C
Solubility	Soluble in water.
Storage	Store at room temperature, protected from light and moisture.

Synthesis of L-Leucine-1-¹³C,¹⁵N

The synthesis of **L-Leucine-1-¹³C,¹⁵N** is primarily achieved through two sophisticated methods: microbial fermentation and enzymatic synthesis. These approaches are favored for their high stereospecificity, yielding the biologically active L-isomer.

Microbial Synthesis Protocol

A common method for the production of isotopically labeled L-leucine involves the use of genetically engineered microorganisms, such as *Corynebacterium glutamicum*, which are known for their ability to overproduce specific amino acids.

Organism: *Corynebacterium glutamicum* (e.g., ATCC 13032)

Principle: The bacterium is cultured in a medium containing stable isotope-labeled precursors. The microorganism's natural biosynthetic pathways then incorporate these isotopes into the L-leucine molecules.

Detailed Methodology:

- **Pre-culture Preparation:** A seed culture of *C. glutamicum* is grown in a standard nutrient-rich medium to establish a healthy cell population.

- Production Medium: The production medium is a basal medium supplemented with:
 - ^{13}C -labeled glucose as the primary carbon source.
 - ^{15}N Ammonium sulfate as the nitrogen source.
 - Sodium alpha-ketoisocaproate, a precursor to leucine.
- Fermentation:
 - The pre-culture is inoculated into the production medium.
 - Fermentation is carried out under controlled conditions of temperature (typically 30-33°C) and pH.
 - The culture is aerated and agitated to ensure optimal cell growth and product formation.
- Harvesting and Purification:
 - After an appropriate incubation period (e.g., 48-72 hours), the bacterial cells are harvested by centrifugation.
 - The supernatant, containing the secreted **L-Leucine-1- ^{13}C , ^{15}N** , is collected.
 - The labeled L-leucine is then purified from the culture medium using techniques such as ion-exchange chromatography and crystallization.
- Analysis: The final product is analyzed for isotopic enrichment and chemical purity using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Enzymatic Synthesis Protocol

Enzymatic synthesis offers a highly specific and controlled environment for the production of **L-Leucine-1- ^{13}C , ^{15}N** . This method typically employs the enzyme L-Leucine Dehydrogenase.

Enzyme: L-Leucine Dehydrogenase (from *Bacillus cereus* or other microbial sources)

Principle: This process involves the reductive amination of a ^{13}C -labeled α -keto acid precursor using a ^{15}N -labeled ammonia source, catalyzed by L-Leucine Dehydrogenase.

Detailed Methodology:

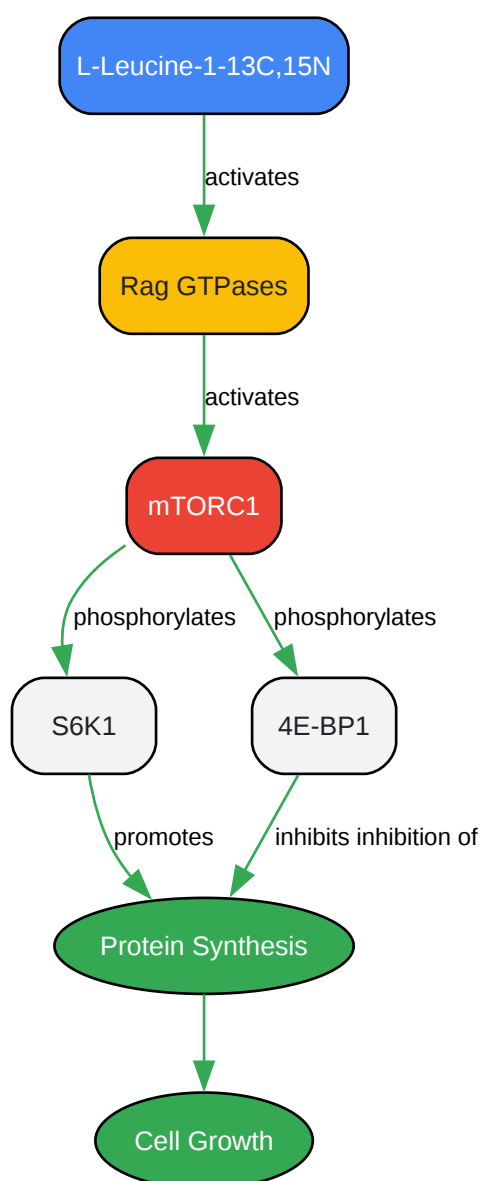
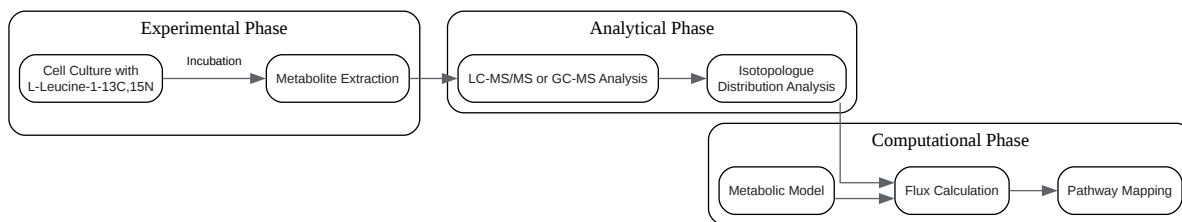
- **Reaction Mixture Preparation:** A buffered aqueous solution (e.g., phosphate or Tris buffer, pH 7-8) is prepared containing:
 - α -Ketoisocaproate-1- ^{13}C (the ^{13}C -labeled precursor).
 - [^{15}N]Ammonium chloride as the ^{15}N source.
 - NADH as a cofactor for the dehydrogenase enzyme.
- **Enzymatic Reaction:**
 - L-Leucine Dehydrogenase is added to the reaction mixture.
 - The reaction is incubated at an optimal temperature for the enzyme (typically 25-37°C) for several hours.
 - A cofactor regeneration system, such as glucose and glucose dehydrogenase, can be included to continuously regenerate NADH, driving the reaction to completion.
- **Reaction Termination and Product Purification:**
 - The reaction is terminated by methods such as heat inactivation of the enzyme or by adjusting the pH.
 - The **L-Leucine-1- ^{13}C , ^{15}N** is purified from the reaction mixture using techniques like ion-exchange chromatography or high-performance liquid chromatography (HPLC).
- **Analysis:** The purity and isotopic labeling of the final product are confirmed by NMR and mass spectrometry.

Applications in Research and Drug Development

L-Leucine-1-¹³C,¹⁵N is an invaluable tool in various fields of scientific inquiry, primarily due to its role as a tracer in metabolic and proteomic studies.

Metabolic Flux Analysis

This labeled amino acid is instrumental in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell. By introducing **L-Leucine-1-¹³C,¹⁵N** into a biological system, researchers can trace the path of the ¹³C and ¹⁵N atoms through various metabolic pathways. This allows for the detailed mapping of cellular metabolism and the identification of metabolic bottlenecks or alterations in disease states.



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References

- 1. One-shot $^{13}\text{C}^{15}\text{N}$ -metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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